N,N-dimethylaniline;sulfuric acid
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Overview
Description
N,N-Dimethylaniline is an organic compound with the formula C8H11N. It is a derivative of aniline, where two methyl groups are attached to the nitrogen atom. Sulfuric acid, with the formula H2SO4, is a highly corrosive strong mineral acid. When combined, these compounds are often used in various chemical reactions, particularly in the synthesis of dyes and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylaniline can be synthesized by the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction is as follows:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
Alternatively, dimethyl ether can be used as the methylating agent .
Industrial Production Methods
In industrial settings, N,N-dimethylaniline is produced using similar methods but on a larger scale. The process involves the continuous feeding of aniline and methanol into a reactor with an acid catalyst, followed by the separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylaniline N-oxide.
Reduction: It can be reduced to form aniline.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products
Nitration: Produces N,N-dimethylaniline nitrate.
Sulfonation: Produces N,N-dimethylaniline sulfonic acid.
Halogenation: Produces halogenated derivatives of N,N-dimethylaniline.
Scientific Research Applications
N,N-Dimethylaniline and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, particularly azo dyes like methyl orange
Biology: Utilized in the study of enzyme interactions and as a reagent in various biochemical assays.
Industry: Employed in the production of colorants for textiles, inks, and plastics.
Mechanism of Action
The mechanism of action of N,N-dimethylaniline in chemical reactions often involves its role as a nucleophile due to the electron-donating effects of the methyl groups. In electrophilic aromatic substitution reactions, the nitrogen’s lone pair of electrons can participate in resonance, stabilizing the intermediate and facilitating the reaction .
Comparison with Similar Compounds
N,N-Dimethylaniline can be compared with other similar compounds such as:
Aniline: Less nucleophilic due to the absence of electron-donating methyl groups.
N,N-Diethylaniline: Similar in reactivity but with slightly different steric and electronic properties due to the ethyl groups.
N-Methylaniline: Intermediate in reactivity between aniline and N,N-dimethylaniline.
N,N-Dimethylaniline is unique due to its high nucleophilicity and ability to stabilize reaction intermediates through resonance .
Properties
CAS No. |
66906-54-5 |
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Molecular Formula |
C16H24N2O4S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N,N-dimethylaniline;sulfuric acid |
InChI |
InChI=1S/2C8H11N.H2O4S/c2*1-9(2)8-6-4-3-5-7-8;1-5(2,3)4/h2*3-7H,1-2H3;(H2,1,2,3,4) |
InChI Key |
GVHUFMQTANBIBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1.CN(C)C1=CC=CC=C1.OS(=O)(=O)O |
Origin of Product |
United States |
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